Flecainide acetate
Overview
Description
Flecainide Acetate is a class IC antiarrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .
Synthesis Analysis
Flecainide Acetate can be synthesized by condensing 2-Aminomethylpyridine with 2,2,2-trifluoroethyl-2,5-bis (2,2,2-trifluoroethoxy)benzoate in refluxing glyme . Another method involves the reaction of 2,5-dihydroxy benzoic acid with 2,2,2-trifluoroethanol perfluorobutanesulphonate in the presence of organic bases .Molecular Structure Analysis
The molecular formula of Flecainide Acetate is C19H24F6N2O5 . Its average mass is 474.395 Da and its monoisotopic mass is 474.158936 Da .Chemical Reactions Analysis
Flecainide Acetate is mainly metabolized to meta-O-dealkylated flecainide or the meta-O-dealkylated lactam of flecainide . Both of these metabolites are generally detected as glucuronide or sulfate conjugates . Flecainide’s metabolism involves the action of CYP2D6 and CYP1A2 .Physical And Chemical Properties Analysis
Flecainide Acetate has a molar mass of 474.400 g/mol . It has a molecular formula of C19H24F6N2O5 .Scientific Research Applications
-
Management of Atrial Fibrillation
- Summary of Application : Flecainide acetate is used extensively worldwide for the management of atrial fibrillation (AF), a common arrhythmia . It has been shown to reduce AF symptoms and provide long-term restoration of sinus rhythm .
- Methods of Application : Flecainide is administered orally, usually twice a day, with or without food . The dosage depends on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has a favorable safety profile in AF patients without significant left ventricular disease or coronary heart disease . It is recommended as one of the first-line treatment options for restoring and maintaining sinus rhythm in patients with AF .
-
Treatment of Supraventricular Arrhythmias
- Summary of Application : Flecainide is used to treat supraventricular arrhythmias (SVT), especially atrial fibrillation (AF) .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating SVT .
-
Controlling Recurrent Arrhythmias in Patients with Arrhythmogenic Right Ventricular Cardiomyopathy
- Summary of Application : Flecainide, in combination with sotalol or metoprolol, has been shown to be safe and effective in controlling recurrent arrhythmias in patients with arrhythmogenic right ventricular cardiomyopathy .
- Methods of Application : Flecainide is administered orally, usually twice a day, in combination with sotalol or metoprolol .
- Results or Outcomes : The combination of flecainide with sotalol or metoprolol has demonstrated good effectiveness and safety profile in controlling recurrent arrhythmias in these patients .
-
Treatment of Ventricular Arrhythmias
- Summary of Application : Flecainide is used to treat life-threatening ventricular arrhythmias .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has shown a good efficacy and safety for both cardioversion and sinus rhythm maintenance in the setting of ventricular arrhythmias .
-
Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)
- Summary of Application : Flecainide is used to treat PSVT, a potentially life-threatening irregular heartbeat . It can slow or block electrical signals in the heart and stabilize the heartbeat .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating PSVT .
-
Prevention of Life-Threatening Sustained Ventricular Tachycardia
- Summary of Application : Flecainide is used to prevent life-threatening sustained ventricular tachycardia (sustained VT) .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has shown a good efficacy and safety for both cardioversion and sinus rhythm maintenance in the setting of sustained VT .
-
Treatment of Paroxysmal Atrial Fibrillation/Flutter (PAF)
- Summary of Application : Flecainide is used to treat paroxysmal atrial fibrillation/flutter (PAF), a type of arrhythmia that starts suddenly and usually resolves within 48 hours .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has demonstrated good effectiveness and safety profile in treating PAF .
-
Prevention of Stroke and Sudden Cardiac Death
- Summary of Application : Flecainide is used in certain situations to prevent serious heart rhythm disorders, which can lead to stroke and sudden cardiac death .
- Methods of Application : Flecainide is administered orally, usually twice a day . The dosage is adjusted based on the patient’s condition and response to the treatment .
- Results or Outcomes : Flecainide has shown a good efficacy in preventing serious heart rhythm disorders .
Safety And Hazards
Flecainide Acetate may cause side effects such as dizziness, problems seeing, shortness of breath, chest pain, and tiredness . Serious side effects may include cardiac arrest, arrhythmias, and heart failure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNZRPQSOPPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-55-4 (Parent) | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020626 | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Flecainide acetate | |
CAS RN |
54143-56-5 | |
Record name | Flecainide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLECAINIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.